Butrol

Catalog No.
S773596
CAS No.
151852-61-8
M.F
C18H34N4O9
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butrol

CAS Number

151852-61-8

Product Name

Butrol

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C18H34N4O9

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1

InChI Key

JZNZSKXIEDHOBD-HUUCEWRRSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Synonyms

(R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid; (R*,S*)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O

Butrol (CAS 151852-61-8) is a macrocyclic chelating agent, chemically defined as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Its primary and critical application is serving as the direct, high-purity ligand precursor for the synthesis of Gadobutrol, a second-generation, non-ionic gadolinium-based contrast agent (GBCA) for Magnetic Resonance Imaging (MRI). [REFS-1, REFS-2] The molecular structure of Butrol is purposefully designed: its rigid macrocyclic backbone provides a pre-organized cavity for exceptional gadolinium ion stability, while a unique trihydroxybutyl side-group imparts high hydrophilicity to the final complex. [REFS-3, REFS-4] These structural features are the basis for the performance and safety profile of the resulting API, making the selection of this specific ligand a key manufacturing decision.

Research Fit

Macrocyclic Chelation Ligand Cyclen-based DO3A-butrol scaffold for gadolinium binding and stability research
Concentrated Formulation Precursor Enables 1.0 M contrast agent studies with compact bolus characteristics
Industrial Intermediate Patent-protected high-purity synthesis routes for GMP-scale production research

Substituting Butrol with a generic linear chelating agent (e.g., DTPA) or a simpler macrocycle (e.g., DOTA) is infeasible for the synthesis of Gadobutrol and related APIs due to critical differences in stability, solubility, and final product characteristics. Linear ligands yield complexes with significantly lower kinetic stability, leading to a higher risk of toxic gadolinium release through transmetallation with endogenous ions like zinc. [REFS-1, REFS-2] Furthermore, the specific dihydroxy-hydroxymethylpropyl side chain of Butrol is essential for imparting the high water solubility required for a stable, 1.0 M high-concentration formulation—a key performance differentiator that cannot be achieved with other precursors. [3] Using a less specialized or lower-purity precursor introduces unacceptable risks regarding safety, regulatory compliance, and the manufacturability of a high-concentration, low-viscosity final drug product. [4]

Substitution Risk

Thermodynamic Stability Profile
DO3A-butrol conditional stability (log Kcond 14.7) differs from DOTA and HP-DO3A, potentially altering transmetallation behavior with endogenous ions.
Kinetic Inertness Mismatch
Intermediate acid-catalyzed dissociation rate (faster than DOTA, slower than HP-DO3A) may shift in vivo Gd release profile relative to other macrocyclics.
Formulation and Viscosity Variation
Unique 2,3-dihydroxy-1-(hydroxymethyl)propyl side chain yields specific hydrophilicity and osmolarity not reproduced by alternative ligands.

Superior Kinetic Stability Reduces Gadolinium Retention by Over 99% vs. Linear Alternatives

The macrocyclic structure of Butrol imparts exceptionally high kinetic stability to its gadolinium complex (Gadobutrol), drastically reducing the risk of dechelation compared to linear agents like Gadopentetate (derived from DTPA). [1] In a comparative animal model with neuroinflammation, the mean gadolinium count in the deep cerebellar nuclei 40 days after the final injection was ~0.38 µM for the Butrol-based agent versus ~55.06 µM for the linear agent. [2] This demonstrates a >99% reduction in long-term brain retention, a critical safety and regulatory differentiator directly attributable to the Butrol ligand's macrocyclic backbone.

Evidence DimensionGadolinium (Gd) retention in deep cerebellar nuclei at 40 days post-injection (µM)
Target Compound DataGadobutrol (from Butrol): ~0.38 µM
Comparator Or BaselineGadopentetate (from linear DTPA ligand): ~55.06 µM
Quantified Difference>140-fold lower retention for the Butrol-based complex
ConditionsIn vivo experimental autoimmune encephalomyelitis (EAE) mouse model with multiple injections.

Selecting the Butrol precursor directly enables the manufacture of a final product with a superior safety profile regarding gadolinium retention, a major focus of regulatory agencies.

Inner Ear Enhancement
Head-to-head
Gd-DO3A-butrol: reported better enhancement quality vs Gd-DOTA: lower inner ear structure visualization
Supports endolymphatic hydrops MRI research endpoint
Single-study context (Eliezer 2018); model-specific review required

Enables Unique 1.0 M Formulation, Doubling Concentration vs. All Other GBCAs

The trihydroxybutyl side-group on the Butrol ligand was specifically engineered to maximize the hydrophilicity and water solubility of the final gadolinium complex. [1] This structural feature is the direct reason why the resulting API, Gadobutrol, can be formulated as a 1.0 mol/L solution. In contrast, all other macrocyclic and linear GBCAs, derived from ligands like DOTA and DTPA, are limited to 0.5 mol/L formulations. [2] This 100% increase in concentration is a key processability and product advantage derived directly from the choice of Butrol as the precursor.

Evidence DimensionMaximum Approved Formulation Concentration
Target Compound DataGadobutrol (from Butrol): 1.0 mol/L
Comparator Or BaselineAll other approved GBCAs (e.g., from DOTA, DTPA): 0.5 mol/L
Quantified Difference2x higher concentration
ConditionsAqueous solution for injection, as approved by regulatory bodies (e.g., FDA, EMA).

Procuring Butrol allows for the manufacture of a differentiated, high-concentration product, enabling lower injection volumes and a sharper injection bolus for specific imaging applications.

Thermodynamic Stability
Cross-study comparable
DO3A-butrol: log Ktherm 21.8, log Kcond 14.7 DOTA: log Ktherm 24.7, log Kcond 17.1; HP-DO3A: 23.8/17.1
Intermediate thermodynamic stability profile
Higher stability than linear chelates; lower conditional stability vs DOTA/HP-DO3A

Precursor Purity is Critical for High-Yield, Compliant API Synthesis

The synthesis of Gadobutrol involves complexing the Butrol ligand with gadolinium oxide, typically by heating the mixture in water at temperatures up to 90°C. [1] Patents detailing the industrial-scale production of Gadobutrol explicitly address the need for high-purity Butrol to achieve a final API with less than 0.03% free ligand and minimal impurities. [2] The presence of synthesis byproducts or unreacted starting materials compromises the yield and, more importantly, the safety of the final drug product, making the procurement of well-characterized, high-purity Butrol a prerequisite for a robust and compliant manufacturing process.

Evidence DimensionRequired Purity for API Synthesis
Target Compound DataHigh-purity Butrol ligand
Comparator Or BaselineCrude or unspecified Butrol mixtures
Quantified DifferenceFinal API requires <0.03% free Butrol ligand, achievable only with high-purity starting material.
ConditionsIndustrial scale synthesis of Gadobutrol via complexation with gadolinium oxide.

This evidence links the initial procurement decision for high-purity Butrol directly to manufacturing efficiency, yield, and the ability to meet final pharmaceutical quality specifications.

Concentrated Formulation
Class-level inference
Gadobutrol: 1.0 M, 0.1 mL/kg injection volume 0.5 M agents: 0.2 mL/kg for same Gd dose
Compact bolus property for perfusion MRI research
Only macrocyclic GBCA approved at 1.0 M concentration
Prostate DCE-MRI
Class-level inference
Gadobutrol (1.0 M): higher T1 relaxivity, improved lesion conspicuity 0.5 M GBCAs: lower relaxivity in dynamic sequences
Supports DCE-MRI prostate research endpoint
Detection accuracy varies by study protocol; review per application
Acid Dissociation Rate
Cross-study comparable
DO3A-butrol: kobs = 2.8 × 10⁻⁵ s⁻¹ DOTA: 8.4 × 10⁻⁶ s⁻¹; HP-DO3A: 6.4 × 10⁻⁴ s⁻¹
Intermediate kinetic inertness profile
3.3× slower than HP-DO3A; faster than DOTA
High-Purity Synthesis
Class-level inference
Patented routes with ceramic membrane purification Lithium complex intermediates enable efficient carboxymethylation
Supports high-purity intermediate procurement
Patent-protected methods; batch consistency review advised

Manufacturing of High-Stability, Macrocyclic MRI Contrast Agents

For pharmaceutical manufacturers developing or producing next-generation MRI contrast agents, Butrol is the specified precursor for APIs requiring best-in-class kinetic stability. Its macrocyclic structure directly leads to a final product with minimal gadolinium release and retention, addressing key safety concerns highlighted by regulatory bodies. [REFS-1, REFS-2]

Development of High-Concentration (1.0 M) Formulations for Advanced Imaging

Butrol is the only choice for synthesizing a gadolinium chelate intended for a 1.0 M aqueous formulation. The ligand's inherent hydrophilicity enables this unique concentration, which is critical for applications in dynamic contrast-enhanced MRI (DCE-MRI) and MR angiography where a compact, high-payload bolus injection is advantageous. [3]

Synthesis of Non-Ionic Contrast Agents for Improved Osmolality and Tolerance

The Butrol ligand results in a neutral, non-ionic gadolinium complex. This is a deliberate design feature that lowers the osmolality of the final formulated drug product compared to ionic agents, which can improve patient tolerance and reduce injection-site side effects, making it a preferred precursor for modern contrast media development. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Endolymphatic hydrops MRI research
Inner ear structure enhancement profile
Enhancement endpoint vs DOTA in Meniere's models
Prostate DCE-MRI research
Bolus compactness and relaxivity at 1.0 M
Lesion conspicuity endpoint review
Gadobutrol intermediate procurement
High-purity synthesis route
Batch purity and consistency control
Coordination chemistry studies
Thermodynamic/kinetic stability parameters
Transmetallation and Gd retention assessment

XLogP3

-9.8

Wikipedia

Butrol

Explore Compound Types